2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2-amino-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) |
InChI Key |
QPMMSLPZMCHAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows these key steps:
Step 1: Introduction of the trifluoromethyl group
This is often achieved by starting from a trifluoromethyl-substituted benzene derivative or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.Step 2: Halogenation (fluorination)
Selective fluorination at the 3-position can be performed using electrophilic fluorinating agents or via nucleophilic aromatic substitution depending on the substrate.Step 3: Amination at the 2-position
Amino group introduction is typically done via nitration followed by reduction or direct amination methods.Step 4: Carboxylation
The carboxylic acid group is introduced or retained throughout the synthesis, often via lithiation and subsequent carbonation with carbon dioxide.
Specific Preparation Method via Lithiation and Carboxylation
A closely related and well-documented method for preparing halogenated benzoic acids with trifluoromethyl substituents involves the lithiation of a halogenated trifluoromethylbenzene derivative followed by carbonation with solid carbon dioxide (dry ice). Although this method is described for 2-chloro-5-(trifluoromethyl)benzoic acid, it can be adapted for the fluorinated analogues such as this compound with appropriate modifications.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of aryl lithium intermediate | React p-fluoro-trifluoromethylbenzene derivative with tert-butyl lithium in the presence of a tertiary amine (e.g., N,N,N',N'-Tetramethylethylenediamine or N,N-Diisopropylethylamine) in anhydrous tetrahydrofuran (THF) at low temperature (-80°C) under inert atmosphere | Formation of 2-fluoro-5-(trifluoromethyl)phenyl lithium salt |
| 2 | Carboxylation | Slowly add the aryl lithium intermediate to solid carbon dioxide (dry ice) at low temperature with stirring | Formation of 2-fluoro-5-(trifluoromethyl)benzoic acid intermediate |
| 3 | Work-up and purification | Acidify with aqueous hydrochloric acid to pH 3-4, remove organic solvents by vacuum distillation, precipitate product by adding water at 5-10°C, filter, wash, and dry | Isolation of crude 2-fluoro-5-(trifluoromethyl)benzoic acid |
| 4 | Amination (if not introduced earlier) | Convert the appropriate substituent (e.g., nitro group) to amino group by catalytic hydrogenation or other reduction methods | Final product: this compound |
This method benefits from high yield (up to 90%), simplified purification, and suitability for industrial scale production due to the use of readily available reagents and mild reaction conditions.
Alternative Multi-Step Organic Synthesis Routes
Other reported synthesis approaches involve:
Halogenation and nitration sequences to introduce fluorine and nitro groups, respectively, followed by reduction to amino groups.
Use of palladium-catalyzed coupling reactions for selective substitution on the aromatic ring, enhancing regioselectivity and yield.
Stepwise functional group transformations to install trifluoromethyl, amino, and carboxylic acid groups in a controlled manner.
These methods often require careful control of reaction temperature and pressure to minimize side reactions and improve product purity.
Research Findings and Analytical Data
Yield and Purity
Characterization
Melting Point: Approximately 91.7–92 °C for the benzoic acid intermediate.
Molecular Weight: 223.12 g/mol for this compound.
Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm the presence of amino, fluorine, trifluoromethyl, and carboxylic acid groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds
Medicine: Explored for its antimicrobial properties and potential use in drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the fluoro group can participate in electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
2-Amino-3-(trifluoromethyl)benzoic Acid (CAS 313-12-2)
- Structure: Amino (position 2), trifluoromethyl (position 3).
- Key Differences : Lacks the fluoro group at position 3.
3-Amino-5-(trifluoromethyl)benzoic Acid (CAS 328-68-7)
- Structure: Amino (position 3), trifluoromethyl (position 5).
- Key Differences: Amino and trifluoromethyl groups are transposed.
- Impact : Altered electronic distribution may affect acidity (pKa) and solubility, influencing its utility as a pharmaceutical intermediate .
2-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS 115029-23-7)
- Structure : Fluoro (position 2), trifluoromethyl (position 5).
- Key Differences: Lacks the amino group at position 2.
- Impact: The absence of the amino group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound .
Substituent Modifications
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic Acid (CAS 2134633-62-6)
- Structure: Bromo (position 4), fluoro (position 3), trifluoromethyl (position 5), amino (position 2).
- Key Differences : Additional bromo substituent at position 4.
- Impact : Bromine increases molecular weight (302.02 g/mol) and introduces steric hindrance, which may slow down nucleophilic substitution reactions. The electron-withdrawing bromo group could also enhance acidity .
3-Amino-5-fluoro-2-methylbenzoic Acid (CAS 246877-31-6)
- Structure: Methyl (position 2), fluoro (position 5), amino (position 3).
- Key Differences : Methyl replaces trifluoromethyl, and substituent positions differ.
- Impact : The methyl group is less electronegative than trifluoromethyl, reducing the compound’s electron-deficient character. This may lower its reactivity in electrophilic aromatic substitution .
Functional Group Variations
Ethyl 2-amino-5-fluorobenzoate (CAS 446-32-2)
Comparative Data Table
Biological Activity
2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, highlighting findings from various studies, including metabolic pathways, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₉H₆F₄N O₂
- Molecular Weight : Approximately 237.15 g/mol
The presence of both amino and trifluoromethyl functional groups contributes to its reactivity and solubility in various environments, making it a candidate for medicinal chemistry applications.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies on related compounds have shown significant antibacterial and antifungal activities. The introduction of fluorine atoms can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Metabolic Fate
A study on the metabolism of substituted benzoic acids, including those structurally similar to this compound, revealed that phase II metabolic reactions such as glucuronidation and glycine conjugation are predominant. These metabolic pathways are crucial for understanding the pharmacokinetics of the compound and its derivatives in vivo .
Study 1: Structure-Metabolism Relationships
A comprehensive analysis involving quantitative structure-metabolism relationships (QSMR) highlighted how structural modifications influence metabolic pathways. The findings suggest that the trifluoromethyl group significantly impacts the compound's metabolic stability and biological activity .
Study 2: Anticancer Activity
In a related investigation, compounds similar to this compound were evaluated for their anticancer properties. Some derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents. The mechanism involved inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .
Study 3: In Vivo Efficacy
Further research assessed the in vivo efficacy of fluorinated benzoic acids in models of inflammation and cancer. The results indicated that these compounds could modulate inflammatory responses and exhibit cytotoxic effects on tumor cells, suggesting their potential utility in therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | CAS Number | Antimicrobial Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Not available | Moderate | N/A |
| 2-Amino-3-fluoro-6-trifluoromethyl-benzoic acid | 1805393-87-6 | High | 0.08–12.07 |
| 4-Chloro-3-fluoro-2-trifluoromethyl-benzoic acid | 159329-20-1 | Moderate | N/A |
This table illustrates that while some derivatives show promising antimicrobial activity, further studies are needed to elucidate the specific mechanisms by which these compounds exert their effects.
Q & A
Q. Key considerations :
- Temperature control : Fluorination at low temperatures (0–5°C) minimizes side reactions .
- Catalyst selection : Copper(I) iodide improves trifluoromethylation efficiency .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
How can researchers optimize regioselectivity during fluorination steps in the synthesis of this compound?
Level: Advanced
Answer:
Regioselectivity challenges arise due to competing fluorination at positions 2, 3, and 5. Strategies include:
Directing groups : Use of -NHBoc or -OMe groups to steer fluorination to the desired position .
Solvent effects : Polar aprotic solvents (e.g., DMF) favor meta-fluorination over para .
Kinetic vs. thermodynamic control : Lower temperatures (e.g., -20°C) favor kinetic products (3-fluoro), while higher temperatures (80°C) favor thermodynamic (5-fluoro) .
Validation : Monitor intermediates via LC-MS to track regioselectivity .
What analytical techniques are recommended for confirming the structure and purity of this compound?
Level: Basic
Answer:
Primary methods :
NMR spectroscopy :
- ¹H NMR : Identifies aromatic proton splitting patterns (e.g., coupling constants for -F and -CF₃ groups).
- ¹⁹F NMR : Confirms presence of -F and -CF₃ groups; chemical shifts at ~-60 ppm (CF₃) and -110 ppm (F) .
HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₆F₄NO₂: 248.03) .
Best practice : Cross-validate with elemental analysis for C, H, N content .
How can contradictory NMR data arising from trifluoromethyl and fluorine substituents be resolved?
Level: Advanced
Answer:
The electron-withdrawing -CF₃ group deshields nearby protons, complicating splitting patterns. Solutions include:
Decoupling experiments : ¹H-¹⁹F decoupling simplifies splitting from adjacent fluorine atoms .
2D NMR : COSY and HSQC correlate proton environments, resolving overlapping signals .
Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Case study : For 2-Amino-3-fluoro-5-CF₃-benzoic acid, the amino proton (δ 6.8 ppm) shows coupling with both -F (J = 8 Hz) and -CF₃ (J = 2 Hz) .
What are common byproducts in the synthesis of this compound, and how can they be identified and mitigated?
Level: Advanced
Answer:
Common byproducts :
Q. Mitigation strategies :
Stoichiometric control : Limit fluorinating agents to 1.1 equivalents .
pH monitoring : Maintain reaction pH > 9 to prevent CF₃ group hydrolysis .
Byproduct identification : Use GC-MS or preparative TLC to isolate impurities (>1% threshold) .
Example : LC-MS traces showing m/z 230.1 indicate dehalogenated byproducts; increase reaction pH to suppress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
